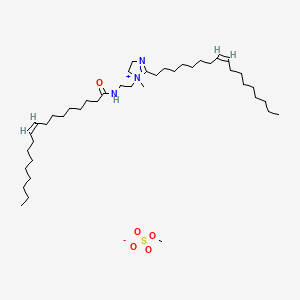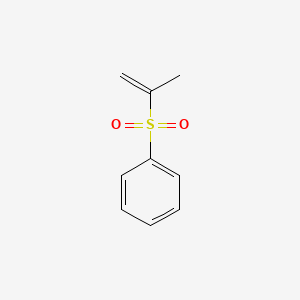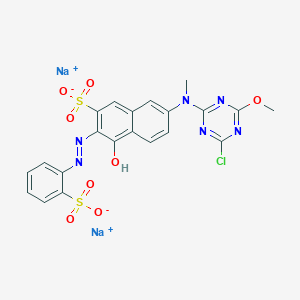
4,5-Dihydro-2-((8Z)-heptadecenyl)-1-methyl-1-(2-((9Z)-octadecenoylamino)ethyl)-1H-imidazolium methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-2-((8Z)-heptadecenyl)-1-methyl-1-(2-((9Z)-octadecenoylamino)ethyl)-1H-imidazolium methyl sulfate is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring long-chain unsaturated fatty acids and an imidazolium core, makes it particularly interesting for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-((8Z)-heptadecenyl)-1-methyl-1-(2-((9Z)-octadecenoylamino)ethyl)-1H-imidazolium methyl sulfate typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through a cyclization reaction involving a diamine and a diacid chloride. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Attachment of Long-Chain Fatty Acids: The unsaturated fatty acids (8Z-heptadecenyl and 9Z-octadecenoyl) are introduced through esterification or amidation reactions. These reactions are typically catalyzed by strong acids or bases and require careful control of temperature and reaction time to ensure high yields.
Quaternization: The final step involves the quaternization of the imidazolium nitrogen with methyl sulfate to form the desired product. This reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall yield and purity. Additionally, industrial processes often involve the use of more robust catalysts and reagents to enhance reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions
4,5-Dihydro-2-((8Z)-heptadecenyl)-1-methyl-1-(2-((9Z)-octadecenoylamino)ethyl)-1H-imidazolium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains can undergo oxidation reactions, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The imidazolium core can be reduced to form imidazoline derivatives under specific conditions.
Substitution: The methyl sulfate group can be substituted with other nucleophiles, such as halides or alkoxides, to form different imidazolium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide. These reactions are typically carried out at low temperatures to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Reduction: Imidazoline derivatives.
Substitution: Various imidazolium salts with different anions.
科学的研究の応用
4,5-Dihydro-2-((8Z)-heptadecenyl)-1-methyl-1-(2-((9Z)-octadecenoylamino)ethyl)-1H-imidazolium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and cycloaddition reactions.
Biology: Studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting cancer cells.
Industry: Employed as an ionic liquid in various industrial processes, including electroplating, extraction, and separation techniques.
作用機序
The mechanism of action of 4,5-Dihydro-2-((8Z)-heptadecenyl)-1-methyl-1-(2-((9Z)-octadecenoylamino)ethyl)-1H-imidazolium methyl sulfate involves its interaction with biological membranes and proteins. The long-chain fatty acids allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium core can interact with various proteins, inhibiting their function and leading to cell death.
類似化合物との比較
Similar Compounds
1-Methyl-3-octylimidazolium chloride: Similar structure but with a shorter alkyl chain and different anion.
1-Butyl-3-methylimidazolium tetrafluoroborate: Different alkyl chain length and anion.
1-Ethyl-3-methylimidazolium acetate: Different alkyl chain length and anion.
Uniqueness
4,5-Dihydro-2-((8Z)-heptadecenyl)-1-methyl-1-(2-((9Z)-octadecenoylamino)ethyl)-1H-imidazolium methyl sulfate is unique due to its long-chain unsaturated fatty acids, which confer distinct physicochemical properties and biological activities. These long chains enhance its ability to interact with lipid membranes and proteins, making it particularly effective in applications such as antimicrobial agents and drug delivery systems.
特性
CAS番号 |
70206-24-5 |
|---|---|
分子式 |
C42H81N3O5S |
分子量 |
740.2 g/mol |
IUPAC名 |
(Z)-N-[2-[2-[(Z)-heptadec-8-enyl]-1-methyl-4,5-dihydroimidazol-1-ium-1-yl]ethyl]octadec-9-enamide;methyl sulfate |
InChI |
InChI=1S/C41H77N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-42-36-38-44(40,3)39-37-43-41(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h18-21H,4-17,22-39H2,1-3H3;1H3,(H,2,3,4)/b20-18-,21-19-; |
InChIキー |
ASOLQNQTXIEOPJ-YIQDKWKASA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCC/C=C\CCCCCCCC.COS(=O)(=O)[O-] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane)](/img/structure/B14454602.png)



![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)
![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)
![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)


![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)

